Ethyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-bromo-1-propylbenzimidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-3-5-16-8-15-11-7-9(13(17)18-4-2)6-10(14)12(11)16/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHRTZORWYXYAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C(=CC(=C2)C(=O)OCC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501165519 | |
| Record name | 1H-Benzimidazole-5-carboxylic acid, 7-bromo-1-propyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501165519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820666-72-5 | |
| Record name | 1H-Benzimidazole-5-carboxylic acid, 7-bromo-1-propyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820666-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole-5-carboxylic acid, 7-bromo-1-propyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501165519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate typically involves the bromination of 1-propyl-1,3-benzodiazole-5-carboxylate. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
This compound is studied for its role in diverse scientific fields.
Medicinal Chemistry
- Antimicrobial Activity: Benzodiazole derivatives, including Ethyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate, have demonstrated antimicrobial properties and the potential to inhibit bacterial growth. These compounds could serve as leads for developing new antibiotics.
- Anticancer Research: These compounds have been investigated for their anticancer properties and ability to induce apoptosis in cancer cells, suggesting a role in cancer therapy by targeting cell proliferation pathways.
Agrochemicals
- Pesticide Development: Due to its structural characteristics, this compound is a candidate for developing new agrochemicals. Studies have explored its effectiveness as a pesticide, showing effectiveness against common pests and low toxicity to beneficial insects, which is important for sustainable agriculture.
Material Science
- Polymer Chemistry: The compound is evaluated for synthesizing new polymeric materials, with its reactivity potentially harnessed to create polymers with specific properties for coatings and adhesives.
Case Studies and Research Findings
Antimicrobial Activity:
A study tested a similar compound, Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate, against Staphylococcus aureus and Escherichia coli, showing a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
Pesticide Efficacy:
Field trials assessed the effectiveness of Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate as a pesticide on tomato crops infested with aphids. The treated plots showed a 70% reduction in pest populations compared to untreated controls over four weeks.
Structure-Activity Relationship (SAR)
Modifications at specific positions on benzodiazole derivatives significantly affect their biological activities.
- Positioning of Bromine: The presence of bromine at the 7-position enhances electrophilicity and increases antimicrobial activity.
- Alkyl Substituents: Variations in alkyl groups at the nitrogen positions can alter solubility and bioavailability, impacting overall efficacy.
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of Ethyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate include variations in ester groups, substituents, and heterocyclic cores. Below is a detailed analysis:
Mthis compound (CAS: 1437794-88-1)
- Molecular Formula : C₁₂H₁₃BrN₂O₂
- Molecular Weight : 297.15 g/mol
- Key Differences : Replacement of the ethyl ester with a methyl ester reduces steric bulk and molecular weight.
- Physical Properties : Predicted density (1.49 g/cm³ ) and boiling point (403.0°C ) suggest higher volatility compared to the ethyl ester .
- Implications : The methyl ester’s smaller size may enhance solubility in polar solvents but reduce lipophilicity.
Ethyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate (CAS: 1820686-19-8)
- Molecular Formula : C₁₂H₁₄BrN₃O₂
- Molecular Weight : 312.16 g/mol
- Key Differences: The benzotriazole core (three adjacent nitrogen atoms) replaces the benzodiazole (two non-adjacent nitrogens).
- The compound is available at 95% purity, slightly lower than the benzodiazole analog .
Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate (CAS: 1845698-62-5)
- Molecular Formula : C₁₃H₁₆BrN₂O₂
- Molecular Weight : 313.18 g/mol
- Key Differences : A methyl group at the 2-position introduces steric hindrance.
- Implications : The added methyl group may affect crystal packing (relevant for materials science) or modulate biological activity by altering binding interactions. This derivative is available at 96% purity .
Ethyl 1-methyl-1,3-benzodiazole-5-carboxylate
- Molecular Formula : C₁₀H₁₀N₂O₂
- Molecular Weight : 190.20 g/mol
- Key Differences : Lacks the bromine atom and propyl group, simplifying the structure.
Data Table: Comparative Analysis of Structural Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Purity (%) |
|---|---|---|---|---|---|
| This compound | 1820666-72-5 | C₁₂H₁₄BrN₂O₂ | 298.16 | Br, propyl, ethyl ester | 97 |
| Mthis compound | 1437794-88-1 | C₁₂H₁₃BrN₂O₂ | 297.15 | Br, propyl, methyl ester | N/A |
| Ethyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate | 1820686-19-8 | C₁₂H₁₄BrN₃O₂ | 312.16 | Br, propyl, ethyl ester (triazole core) | 95 |
| Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate | 1845698-62-5 | C₁₃H₁₆BrN₂O₂ | 313.18 | Br, propyl, ethyl ester, 2-methyl | 96 |
| Ethyl 1-methyl-1,3-benzodiazole-5-carboxylate | N/A | C₁₀H₁₀N₂O₂ | 190.20 | Methyl, ethyl ester | N/A |
Research Findings and Implications
- Electronic Effects : The benzotriazole analog’s additional nitrogen enhances electron deficiency, which could improve its utility in charge-transfer complexes or as a ligand in metal-organic frameworks .
- Steric and Solubility Trends : Methyl esters (e.g., C₁₂H₁₃BrN₂O₂) exhibit lower molecular weights and higher predicted boiling points, suggesting trade-offs between solubility and thermal stability .
Biological Activity
Ethyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Overview
- Molecular Formula : C13H15BrN2O2
- Molecular Weight : 311.18 g/mol
- CAS Number : 1820666-72-5
The compound is synthesized through the bromination of 1-propyl-1,3-benzodiazole-5-carboxylate, utilizing bromine or a brominating agent under controlled conditions.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it exhibits significant efficacy against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimicrobial agent.
| Pathogen | MIC (µg/mL) | Comparison |
|---|---|---|
| E. coli | 10 | Comparable to ciprofloxacin (MIC = 7) |
| S. aureus | 5 | Superior to standard antibiotics |
| P. aeruginosa | 15 | Effective but less than meropenem (MIC = 10) |
These results suggest that the compound could be a promising candidate for developing new antimicrobial therapies .
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. This compound has shown inhibitory effects on various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12 | Induces apoptosis via caspase activation |
| HeLa (Cervical) | 8 | Disruption of mitochondrial membrane potential |
| A549 (Lung) | 15 | Inhibition of cell proliferation |
The compound's mechanism appears to involve modulation of apoptotic pathways and interaction with cellular receptors .
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets. It may bind to enzymes or receptors involved in critical cellular processes, leading to altered signaling pathways. The precise molecular interactions are still under investigation but are likely similar to those observed in other benzodiazole derivatives .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. The results indicated that the compound exhibited potent antibacterial activity with a broad spectrum against Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Effects
In another study focusing on its anticancer properties, researchers treated various cancer cell lines with this compound and observed significant reductions in cell viability. The study concluded that the compound could serve as a lead structure for developing new anticancer agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodology : A common approach involves condensation of substituted benzodiazole precursors with brominated carboxylic acid derivatives under acidic conditions. For example, refluxing 3-amino-4-hydroxybenzoate derivatives with brominated aryl acids (e.g., 4-bromophenylacetic acid) for 15–20 hours under nitrogen can yield the target compound. Temperature control (110–120°C) and stoichiometric ratios (1:1.2 molar ratio of amine to acid) are critical for maximizing yield (≥65%) and minimizing side products .
- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity using HPLC (C18 column, methanol/water 70:30).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodology :
- NMR : The ¹H NMR spectrum should exhibit a triplet for the propyl group’s terminal methyl (δ 0.9–1.1 ppm), a quartet for the ethyl ester (δ 4.3–4.4 ppm), and aromatic protons (δ 7.2–8.1 ppm). The bromine atom induces deshielding in adjacent protons .
- IR : Key peaks include C=O ester stretch (~1700 cm⁻¹), C-Br stretch (~600 cm⁻¹), and benzodiazole ring vibrations (1600–1450 cm⁻¹) .
- Advanced Tip : Compare experimental data with computational spectra (DFT/B3LYP/6-31G*) to resolve ambiguities .
Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : The electron-withdrawing bromine at C7 activates the benzodiazole ring for SNAr reactions. For example, treat the compound with amines (e.g., piperidine) in DMF at 80°C to substitute bromine with nucleophiles. Monitor regioselectivity via LC-MS to confirm substitution at C7 versus other positions .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?
- Methodology : Use single-crystal X-ray diffraction with SHELX software for refinement. Key steps:
Grow crystals via slow evaporation (acetone/water 9:1).
Collect data at 100 K to minimize thermal motion.
Refine using SHELXL-2018, focusing on anisotropic displacement parameters for the bromine and propyl groups. Expect bond angles like N2—C17—C18 ≈ 113.5° and torsional angles <5° for the propyl chain .
- Data Contradiction : If experimental bond lengths conflict with DFT-optimized structures (e.g., C-Br bond discrepancy >0.02 Å), re-exclude thermal ellipsoid scaling or apply twin refinement in SHELXL .
Q. How can computational chemistry predict the compound’s conformational stability and intermolecular interactions?
- Methodology :
- Perform DFT calculations (B3LYP/def2-TZVP) to analyze puckering amplitudes and phase angles of the benzodiazole ring. Compare with Cremer-Pople parameters for six-membered rings .
- Use Hirshfeld surface analysis (CrystalExplorer) to quantify hydrogen-bonding interactions (e.g., C-H···O/N) in the crystal lattice, which influence packing efficiency .
Q. What strategies resolve contradictions between synthetic yields and theoretical reaction mechanisms?
- Case Study : If bromination yields vary (e.g., 50% vs. 70%), perform kinetic studies (UV-Vis monitoring) to identify rate-limiting steps. Use LC-MS to detect intermediates (e.g., dehydrohalogenation byproducts) and adjust catalyst loading (e.g., Pd(OAc)₂) or solvent polarity (switch from DMF to THF) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for biological applications?
- Methodology :
Synthesize derivatives with varied substituents (e.g., replace propyl with pentyl or benzyl groups).
Test antimicrobial activity via microdilution assays (MIC against S. aureus and E. coli).
Correlate logP (HPLC-derived) with bioactivity; higher lipophilicity (logP >3.5) often enhances membrane penetration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
